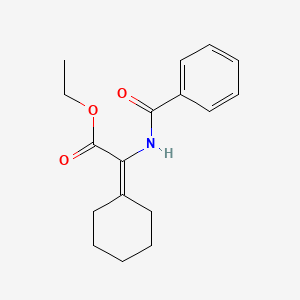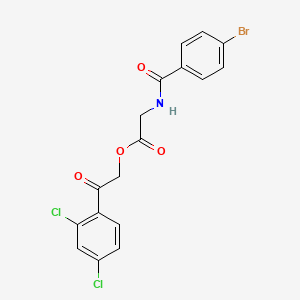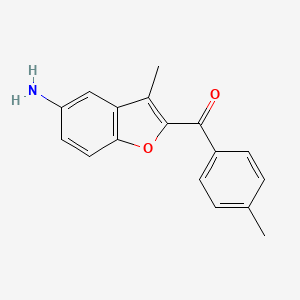![molecular formula C18H15N3O2 B4698279 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4698279.png)
1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
説明
1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one, also known as MBIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBIQ belongs to the class of imidazoquinazolinones, which are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The exact mechanism of action of 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is not fully understood. However, several studies have suggested that it may act through multiple pathways. 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes. Furthermore, 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with viral DNA synthesis.
Biochemical and physiological effects:
1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of HSV-1 and HSV-2. In vivo studies have shown that 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can reduce inflammation and tumor growth in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one.
実験室実験の利点と制限
One of the main advantages of 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and low toxicity profile make it an attractive compound for further research. However, one of the limitations of 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. One potential direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, future studies could focus on the development of more efficient synthesis methods for 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one and the optimization of its pharmacological properties.
科学的研究の応用
1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, anti-tumor, and anti-viral properties. 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has exhibited potent anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
特性
IUPAC Name |
1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-6-8-13(9-7-12)16(22)20-10-11-21-17(23)14-4-2-3-5-15(14)19-18(20)21/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFVKVMELQOXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4698203.png)

![4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4698211.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B4698221.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4698239.png)

![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)

![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)
![butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4698270.png)


![2-chloro-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4698295.png)
